2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Overview
Description
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is a chemical compound with the CAS Number: 1334149-55-1 . It has a molecular weight of 348.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrNO4S/c13-9-12(15)10-2-1-3-11(8-10)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.22 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Brominated compounds and morpholine derivatives have been extensively used in the synthesis of heterocyclic compounds. For instance, the use of bromoethylsulfonium salt as an annulation agent facilitates the synthesis of 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, through a vinyl sulfonium salt intermediates, demonstrating good-to-excellent yields (Yar, McGarrigle, & Aggarwal, 2009). This method is adaptable to a variety of nitrogen substituents, offering a pathway to synthesize complex molecules efficiently.
Medicinal Chemistry Applications
In medicinal chemistry, morpholine derivatives are employed for their biological activities. For example, aromatic sulfonamide inhibitors targeting carbonic anhydrases have been synthesized using morpholine as a structural component. These inhibitors show nanomolar half-maximal inhibitory concentration (IC50) values against various isoenzymes, highlighting the significance of morpholine derivatives in designing potent enzyme inhibitors (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activities
The synthesis and evaluation of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have been explored for their antimicrobial activities. These compounds, synthesized through Crossed-Aldol condensation, demonstrate the potential of brominated morpholine derivatives in contributing to new antimicrobial agents, reflecting the versatility of such compounds in drug development (Balaji et al., 2017).
Synthesis of N-Heterocycles
The reaction of α-phenylvinylsulfonium salts with amino alcohols or diamines to synthesize C-substituted morpholines and related N-heterocycles showcases another application of brominated compounds. This method allows for the efficient synthesis of morpholines, piperazines, and azepines, with high levels of regio- and diastereoselectivity, highlighting the utility of brominated compounds in organic synthesis (Matlock et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(3-morpholin-4-ylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-12(15)10-2-1-3-11(8-10)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZYLIMYJPRIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
CAS RN |
1334149-55-1 | |
Record name | 2-bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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